2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a dimethoxyphenyl group and a methoxypyridazinyl group, which contribute to its unique chemical properties. The compound is primarily researched for its biological activities, including potential therapeutic effects.
The compound can be synthesized through various organic reactions, typically involving multiple steps to achieve the desired product. Its chemical structure and properties have been explored in academic literature and patent filings, reflecting its relevance in ongoing scientific research.
This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its classification within organic chemistry highlights its potential reactivity and applications in various fields, including pharmaceuticals.
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may involve intermediate compounds that require purification steps such as recrystallization or chromatography to isolate the final product effectively. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is C20H19N3O3. The structure consists of:
Property | Value |
---|---|
Molecular Formula | C20H19N3O3 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide |
InChI | InChI=1S/C20H19N3O3/c1-25-17-8-6-14(7-9-17)12-19(24)21-16-5-3-4-15(13-16)18-10-11-20(26-2)23-22-18/h3-11,13H,12H2,1-2H3,(H,21,24) |
InChI Key | DGEXEXAWGSSKMP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing more complex molecules for various applications.
The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems. Research suggests that it may modulate the activity of certain enzymes or receptors, leading to various biological effects such as anti-inflammatory or antimicrobial activities. Detailed studies are necessary to elucidate these pathways fully.
The compound exhibits characteristics typical of solid organic compounds, including:
Relevant chemical properties include:
The potential applications of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: